

Spectroscopic Profile of (1,3,4-Thiadiazol-2-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (1,3,4-Thiadiazol-2-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of **(1,3,4-Thiadiazol-2-yl)methanol**, a heterocyclic compound of interest in medicinal chemistry and materials science. The 1,3,4-thiadiazole ring is a key structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.^[1] A thorough understanding of the spectroscopic properties of its derivatives is crucial for structural elucidation, purity assessment, and the study of structure-activity relationships.

This document outlines the expected spectroscopic data based on the analysis of related 1,3,4-thiadiazole derivatives and provides standardized experimental protocols for acquiring such data.

Molecular Structure and Spectroscopic Overview

(1,3,4-Thiadiazol-2-yl)methanol possesses a five-membered aromatic ring containing one sulfur and two nitrogen atoms, with a hydroxymethyl substituent at the 2-position. This structure gives rise to characteristic signals in various spectroscopic analyses. The expected spectroscopic data are summarized below.

Table 1: Summary of Expected Spectroscopic Data for **(1,3,4-Thiadiazol-2-yl)methanol**

Spectroscopic Technique	Parameter	Expected Value/Observation
¹ H NMR (DMSO-d ₆)	Chemical Shift (δ)	~9.3 ppm (s, 1H, H-5 of thiadiazole)
		~5.5-6.0 ppm (t, 1H, -OH)
		~4.8 ppm (d, 2H, -CH ₂ -)
¹³ C NMR (DMSO-d ₆)	Chemical Shift (δ)	~170 ppm (C-2 of thiadiazole)
		~155 ppm (C-5 of thiadiazole)
		~60 ppm (-CH ₂ OH)
FT-IR (KBr Pellet)	Vibrational Frequency (ν)	3400-3200 cm ⁻¹ (O-H stretch, broad)
		3100-3000 cm ⁻¹ (C-H stretch, aromatic)
		2950-2850 cm ⁻¹ (C-H stretch, aliphatic)
		1640-1600 cm ⁻¹ (C=N stretch)
		1400-1300 cm ⁻¹ (C-N stretch)
		1100-1000 cm ⁻¹ (C-O stretch)
		700-600 cm ⁻¹ (C-S stretch)
Mass Spectrometry (ESI+)	[M+H] ⁺	m/z 117.02
UV-Vis (Methanol)	λ _{max}	~250-280 nm

Detailed Spectroscopic Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1 ^1H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the thiadiazole ring proton, the hydroxyl proton, and the methylene protons. The chemical shifts can be influenced by the solvent and concentration.

Experimental Protocol:

- Dissolve approximately 5-10 mg of **(1,3,4-Thiadiazol-2-yl)methanol** in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the ^1H NMR spectrum on a 400 MHz or higher field spectrometer at room temperature.
- Process the spectrum using appropriate software to apply Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak of DMSO-d_6 at δ 2.50 ppm.

2.1.2 ^{13}C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Experimental Protocol:

- Use the sample prepared for ^1H NMR spectroscopy.
- Acquire the ^{13}C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.
- A proton-decoupled sequence should be used to simplify the spectrum to single lines for each carbon.

- Process the spectrum similarly to the ^1H NMR spectrum.
- Reference the spectrum to the solvent peak of DMSO- d_6 at δ 39.52 ppm.[\[2\]](#)[\[3\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

- Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder.
- Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
- Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal.
- Record the spectrum in the range of $4000\text{-}400\text{ cm}^{-1}$.[\[4\]](#)
- Identify the characteristic absorption bands corresponding to the functional groups.[\[4\]](#)[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Experimental Protocol:

- Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
- Introduce the solution into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI).
- Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.

- The high-resolution mass spectrum (HRMS) can be used to confirm the elemental composition.

UV-Visible (UV-Vis) Spectroscopy

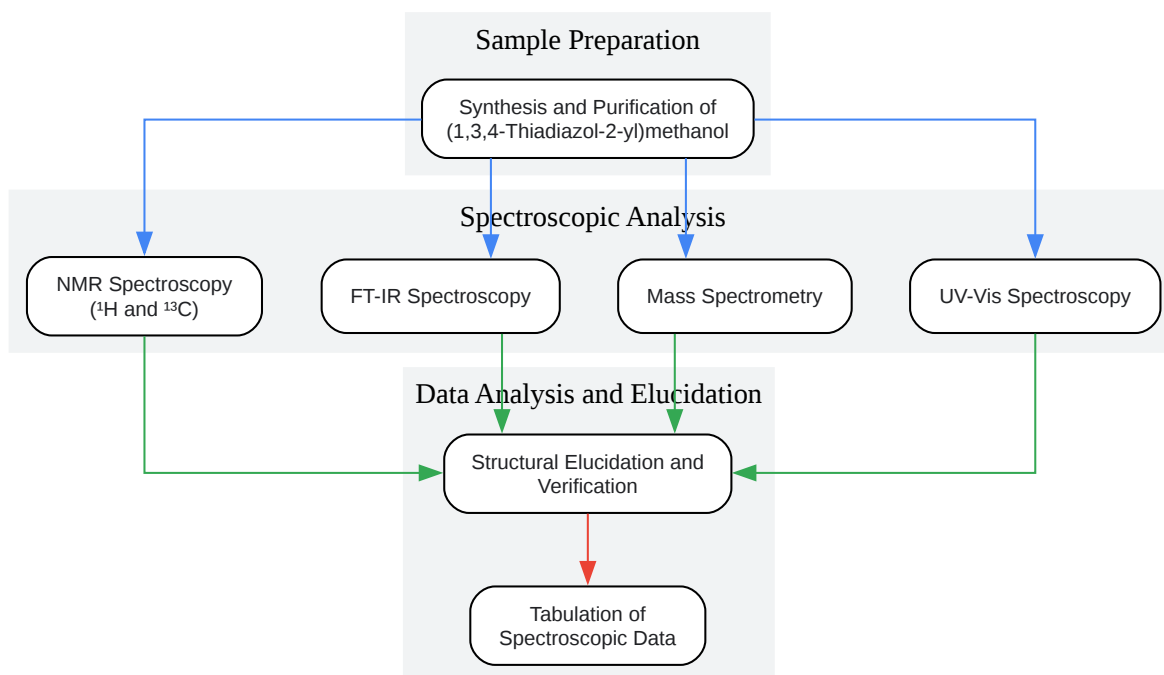
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of the conjugated system of the thiadiazole ring.

Experimental Protocol:

- Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or ethanol.
- Record the absorption spectrum over a wavelength range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.^{[6][7][8]}
- Identify the wavelength of maximum absorption (λ_{max}).

Experimental and Data Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **(1,3,4-Thiadiazol-2-yl)methanol**.

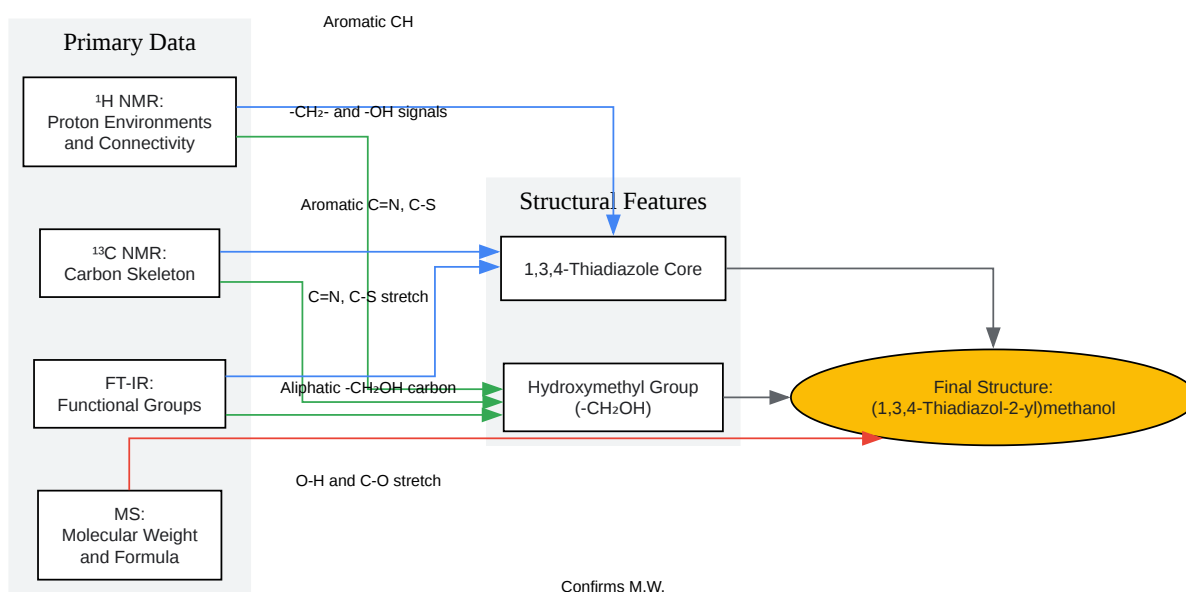


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Spectroscopic Characterization Workflow

Logical Relationships in Spectroscopic Data Interpretation

The interpretation of spectroscopic data relies on the logical correlation of information from different techniques to build a coherent structural picture.



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Data Correlation for Structure Elucidation

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